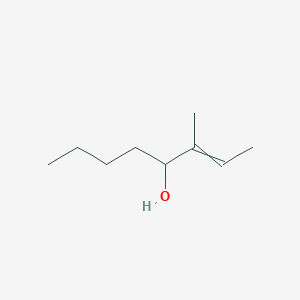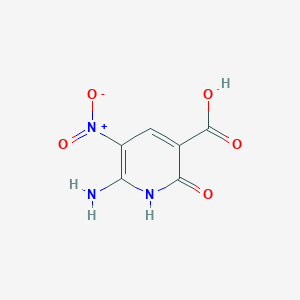
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with amino, hydroxy, nitro, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of concentrated nitric acid for nitration and ammonia or an amine for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-amino-2-oxo-5-nitropyridine-3-carboxylic acid.
Reduction: Formation of 6-amino-2-hydroxy-5-aminopyridine-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-5-nitropyridine-3-carboxylic acid: Similar structure but lacks the amino group.
2-Amino-5-nitropyridine: Similar structure but lacks the hydroxy and carboxylic acid groups.
3-Pyridinecarboxylic acid, 6-hydroxy-: Similar structure but lacks the nitro and amino groups.
Uniqueness
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid is unique due to the presence of all four functional groups (amino, hydroxy, nitro, and carboxylic acid) on the pyridine ring
Eigenschaften
Molekularformel |
C6H5N3O5 |
|---|---|
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
6-amino-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N3O5/c7-4-3(9(13)14)1-2(6(11)12)5(10)8-4/h1H,(H,11,12)(H3,7,8,10) |
InChI-Schlüssel |
KUDVMWJEBXXYCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


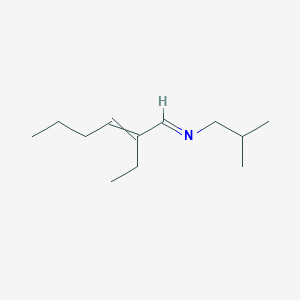
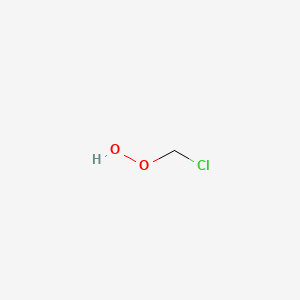

![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
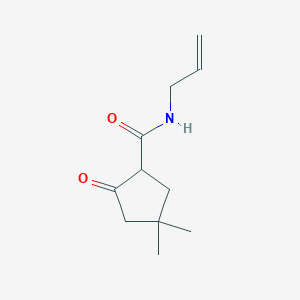
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
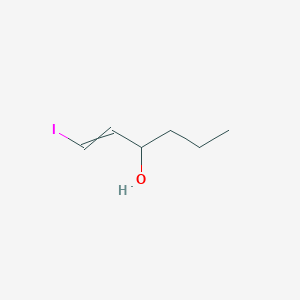

![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
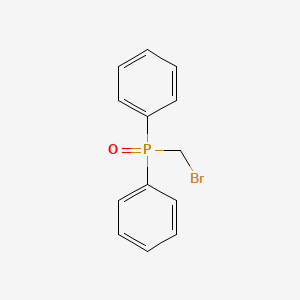
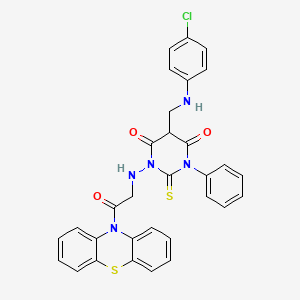
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
